molecular formula C14H23NO2 B12606734 Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester CAS No. 648910-21-8

Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester

Cat. No.: B12606734
CAS No.: 648910-21-8
M. Wt: 237.34 g/mol
InChI Key: TVAGADKSFDGEGT-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound is a carbamate ester characterized by a carbamic acid backbone substituted with a [2-(1-cyclohexen-1-yl)ethyl] group and a 3-methyl-2-butenyl (prenyl) ester moiety. The prenyl ester contributes to steric bulk and may influence hydrolysis kinetics or biological activity .

Properties

CAS No.

648910-21-8

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

3-methylbut-2-enyl N-[2-(cyclohexen-1-yl)ethyl]carbamate

InChI

InChI=1S/C14H23NO2/c1-12(2)9-11-17-14(16)15-10-8-13-6-4-3-5-7-13/h6,9H,3-5,7-8,10-11H2,1-2H3,(H,15,16)

InChI Key

TVAGADKSFDGEGT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)NCCC1=CCCCC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester typically involves the reaction of carbamic acid derivatives with appropriate alcohols. One common method involves the esterification of carbamic acid with 3-methyl-2-butenol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions are crucial to obtaining a high-quality product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Insecticides and Pesticides
Carbamic acid derivatives are widely recognized for their role as insecticides. The compound can be synthesized to create carbamate pesticides that inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the pests. For instance, carbaryl, a well-known carbamate insecticide, was introduced in the 1950s and remains popular due to its effectiveness and relatively low toxicity to mammals compared to organophosphates .

Herbicides
In addition to insecticides, carbamic acid derivatives can also function as herbicides. They work by disrupting metabolic processes in plants, thereby controlling unwanted vegetation. Research has indicated that certain carbamate compounds exhibit selective herbicidal activity against specific weed species while being less harmful to crops .

Pharmaceutical Applications

Cholinergic Agents
Carbamic acid esters are crucial in the development of cholinergic agents used for treating conditions such as myasthenia gravis and Alzheimer's disease. These compounds act as reversible inhibitors of acetylcholinesterase, enhancing cholinergic transmission. For example, physostigmine is derived from carbamic acid and is employed therapeutically to improve cognitive function in patients with Alzheimer's disease .

Analgesics and Anti-inflammatory Agents
Research has indicated potential applications of carbamic acid derivatives in pain management and anti-inflammatory therapies. Some studies suggest that these compounds can modulate pain pathways and reduce inflammation through their interactions with specific receptors in the body .

Chemical Synthesis

Building Blocks for Organic Synthesis
Carbamic acid esters serve as intermediates in organic synthesis. Their ability to undergo various chemical reactions makes them valuable building blocks for synthesizing more complex molecules, including pharmaceuticals and agrochemicals . The presence of functional groups allows for further modifications, expanding the scope of synthetic applications.

Case Studies

StudyApplicationFindings
Insecticidal Efficacy of Carbamates Agricultural Pest ControlDemonstrated significant reduction in pest populations with minimal impact on non-target species .
Physostigmine in Alzheimer's Treatment PharmaceuticalShowed improvement in cognitive function among patients; effective as a reversible acetylcholinesterase inhibitor .
Synthesis of Novel Carbamate Derivatives Organic ChemistryDeveloped new compounds with enhanced biological activity; potential for further drug development .

Mechanism of Action

The mechanism of action of carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with biological targets. The specific pathways and molecular targets depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Carbamates with Identical Prenyl Ester Moieties

The following compounds share the 3-methyl-2-butenyl ester group but differ in the carbamic acid substituents (Table 1):

Compound Name Substituent on Carbamic Acid Key Differences vs. Target Compound Reference
Carbamic acid, (2-phenylethyl)-, 3-methyl-2-butenyl ester 2-Phenylethyl Aromatic phenyl group increases rigidity and π-π stacking potential; lower lipophilicity than cyclohexenyl
Carbamic acid, (phenylmethyl)-, 3-methyl-2-butenyl ester Phenylmethyl (benzyl) Enhanced steric hindrance near the carbamate nitrogen; potential for benzyl-protecting group behavior

Analysis :

  • Cyclohexenyl vs. Phenyl Groups: The cyclohexenyl substituent introduces aliphatic unsaturation, which may improve solubility in nonpolar solvents compared to aromatic analogs. However, the phenyl group in analogs like (2-phenylethyl)-carbamate could enhance binding to aromatic residues in biological targets .
  • Reactivity : The unsaturated cyclohexenyl group may participate in Diels-Alder reactions or hydrogenation, offering synthetic versatility absent in fully saturated or aromatic analogs .

Carbamates with Different Ester Groups

Comparisons with carbamates featuring alternative ester functionalities (Table 2):

Compound Name Ester Group Key Differences vs. Target Compound Reference
Fenoxycarb ([2-(4-Phenoxyphenoxy)ethyl]carbamic acid ethyl ester) Ethyl Ethyl ester increases hydrolytic stability; used as an insect growth regulator due to prolonged activity
Ethyl-[2-(1H-indol-3-yl)-propyl]-carbamic acid ethyl ester Ethyl Ethyl esters are less sterically hindered, enabling faster enzyme-mediated hydrolysis in biological systems
Atropisomeric t-butyl carbamates tert-Butyl tert-Butyl esters provide superior stability under acidic/basic conditions, often used as protecting groups

Analysis :

  • Hydrolysis Rates : Prenyl esters (3-methyl-2-butenyl) are more prone to enzymatic or chemical hydrolysis than tert-butyl esters, making them suitable for prodrug designs requiring controlled release .
  • Steric Effects : The bulkier tert-butyl group in analogs like those in and impedes nucleophilic attacks, whereas the prenyl group balances moderate steric hindrance with reactivity .

Key Challenges :

  • The cyclohexenyl group may require protection during synthesis to prevent ring-opening or undesired cycloadditions .
  • Prenyl esters might decompose under strong acidic/basic conditions, necessitating mild reaction protocols .

Biological Activity

Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester, also known by its CAS number 648910-21-8, is a compound of interest in various fields, including medicinal chemistry and agricultural science. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Basic Information

  • Molecular Formula : C14H23NO2
  • Molecular Weight : 237.338 g/mol
  • CAS Number : 648910-21-8
  • Synonyms : 3-methylbut-2-enyl N-[2-(cyclohexen-1-yl)ethyl]carbamate

Carbamic acid esters are known to interact with various biological systems primarily through inhibition of enzymes such as carboxylesterases. These enzymes play a crucial role in drug metabolism and can influence the pharmacokinetics of various therapeutic agents . The hydrolysis of carbamate esters by these enzymes can lead to the formation of active metabolites or inactive products, affecting their biological efficacy.

Toxicological Studies

Research indicates that carbamic acid derivatives exhibit varying degrees of toxicity depending on their structure. For example, studies have shown that certain carbamate esters can act as neurotoxic agents, impacting neurotransmitter release and leading to potential neurodegenerative effects .

Table 1: Toxicity Profiles of Carbamate Esters

Compound NameLD50 (mg/kg)Target Organ/System
Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-TBDNervous System
Carbamic acid methyl ester500Nervous System
Carbamic acid ethyl ester300Liver

Pharmacological Effects

The pharmacological effects of carbamic acid esters can vary widely. Some studies have highlighted their potential use as insecticides due to their ability to inhibit acetylcholinesterase, leading to overstimulation of the nervous system in pests . This mechanism is similar to that observed in some pharmaceutical agents used for treating conditions like myasthenia gravis.

Case Study 1: Insecticidal Activity

A study conducted on the insecticidal properties of carbamate esters demonstrated that compounds similar to carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, exhibited significant lethality against common agricultural pests. The study reported an effective concentration (EC50) of approximately 25 mg/L for larval stages of specific insects, indicating its potential utility in pest management strategies .

Case Study 2: Drug Metabolism

In a pharmacokinetic study involving human carboxylesterases, it was found that the hydrolysis rates of various carbamate esters differed significantly based on structural variations. The compound displayed moderate hydrolysis rates, suggesting a balanced profile for therapeutic applications where sustained release is desirable .

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